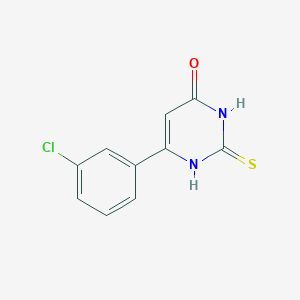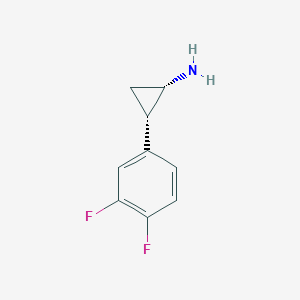
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid
Descripción general
Descripción
The compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogen atoms and one oxygen atom . They are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with other atoms .
Molecular Structure Analysis
The molecular structure of boronic acids generally consists of a boron atom bonded to two hydrogen atoms and one oxygen atom . The specific structure of “4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid” would depend on the arrangement of these atoms and the additional functional groups present in the compound.Chemical Reactions Analysis
Boronic acids are known for their versatility in chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .Aplicaciones Científicas De Investigación
Understanding Environmental Fate and Degradation
Research on similar perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share structural characteristics with the given compound, focuses on their environmental fate, degradation mechanisms, and potential for bioaccumulation. A review by Liu and Avendaño (2013) emphasizes the microbial degradation of polyfluoroalkyl chemicals, suggesting pathways that could potentially apply to the degradation of 4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid in the environment. This study highlights the transformation of such chemicals into perfluoroalkyl acids (PFAAs), underlining the importance of understanding microbial degradation routes for assessing environmental risks and developing remediation strategies (Liu & Avendaño, 2013).
Bioaccumulation Concerns
Another aspect of scientific research pertains to the bioaccumulation of PFAS-like substances. Conder et al. (2008) critically review the bioaccumulation potential of perfluorinated acids, including PFCAs, drawing parallels that might extend to the compound . This review discusses the various factors influencing bioaccumulation and offers a comparative analysis with other persistent lipophilic compounds. The insights gained from this study are crucial for evaluating the environmental and health risks associated with the use of PFAS and related chemicals (Conder et al., 2008).
Treatment and Remediation Techniques
Addressing the removal of PFAS from water sources, Rayne and Forest (2009) review the current methods and challenges in treating water contaminated with perfluoroalkyl substances. This review could inform research into removing similar chemicals from the environment, emphasizing the effectiveness and limitations of current technologies like filtration and adsorption. Understanding these methods is essential for developing more efficient and sustainable remediation techniques for PFAS and related compounds (Rayne & Forest, 2009).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The downstream effects of this reaction would depend on the specific context in which the reaction is being used.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result of the compound’s action would be the formation of a new carbon–carbon bond . This could lead to the synthesis of a new organic compound, depending on the other reactants involved in the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, can impact the compound’s action and the overall outcome of the reaction.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-methoxypropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3NO5S/c1-21-6-2-5-16-22(19,20)8-3-4-10(12(17)18)9(7-8)11(13,14)15/h3-4,7,16-18H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWJZSSXSRUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCCCOC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133614 | |
| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402238-35-0 | |
| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)



![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)



![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)


